molecular formula C2H2Y B8067057 Acetylene;yttrium

Acetylene;yttrium

Cat. No.: B8067057
M. Wt: 114.94 g/mol
InChI Key: FVMZJHYWAVOCDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetylene;yttrium can involve several synthetic routes. One common method is the reaction of yttrium atoms with acetylene in a matrix isolation setup. This involves laser-ablated yttrium atoms being codeposited with acetylene in excess argon at low temperatures (around 4 K). The resulting products are characterized using infrared spectroscopy and theoretical calculations .

Industrial Production Methods

Industrial production methods for acetylene typically involve the pyrolysis of hydrocarbons, such as natural gas or coal. Yttrium, on the other hand, is extracted from rare-earth minerals like monazite and bastnäsite through processes involving solvent extraction and ion exchange .

Chemical Reactions Analysis

Types of Reactions

Acetylene;yttrium undergoes various types of chemical reactions, including:

    Oxidation: Acetylene can be oxidized to form acetic acid or other oxygenated products.

    Reduction: Yttrium can participate in reduction reactions, often serving as a reducing agent.

    Substitution: Acetylene can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, such as potassium hydroxide, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions involving this compound include vinylated compounds, substituted alkynes, and various heterocycles. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Acetylene;yttrium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetylene;yttrium involves several reaction channels and complex mechanisms. Acetylene’s high reactivity is due to its triple bond, which can participate in various addition and coupling reactions. Yttrium’s role often involves coordination with acetylene, facilitating the formation of new bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of acetylene’s high reactivity and yttrium’s versatile coordination chemistry.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique combination of acetylene’s reactivity and yttrium’s coordination chemistry makes it a valuable compound for research and application in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

acetylene;yttrium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2.Y/c1-2;/h1-2H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZJHYWAVOCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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